3-(1H-pyrrol-1-yl)pyridine hydrochloride chemical structure and properties
3-(1H-pyrrol-1-yl)pyridine hydrochloride chemical structure and properties
Executive Summary
3-(1H-pyrrol-1-yl)pyridine hydrochloride (CAS: 1955541-19-1 for HCl salt; 72692-99-0 for free base) is a hetero-biaryl scaffold characterized by a C-N bond connecting the 3-position of a pyridine ring to the 1-position of a pyrrole ring.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the design of nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and optoelectronic materials.
This guide provides a comprehensive technical analysis of its structural properties, synthesis protocols, and characterization standards, designed for researchers requiring high-fidelity data for drug development and organic synthesis.
Chemical Identity & Structural Analysis[2][3]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 3-(1H-pyrrol-1-yl)pyridine hydrochloride |
| Synonyms | 1-(3-Pyridyl)pyrrole hydrochloride; 3-(1-Pyrrolyl)pyridine HCl |
| CAS Number | 1955541-19-1 (HCl salt); 72692-99-0 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 180.64 g/mol (Salt); 144.17 g/mol (Base) |
| SMILES | [Cl-].c1cc[nH+]cc1-n2cccc2 |
Electronic Structure and Basicity
The molecule features two distinct nitrogen environments, creating a specific electronic profile critical for binding affinity and solubility.
-
Pyridine Nitrogen (N1'): Located in the six-membered ring. It retains a lone pair in an
orbital perpendicular to the -system, making it basic (pK 5.2).[2] This is the site of protonation in the hydrochloride salt. -
Pyrrole Nitrogen (N1): Located in the five-membered ring.[3][4] Its lone pair is delocalized into the aromatic sextet (
), rendering it non-basic and essentially planar.
Structural Diagram: Protonation Site The following diagram illustrates the protonation preference, highlighting why the salt forms exclusively at the pyridine nitrogen.
Figure 1: Site-selective protonation mechanism. The pyridine nitrogen accepts the proton due to the availability of its lone pair, while the pyrrole nitrogen remains unreactive due to aromatic delocalization.
Synthesis Protocol (Clauson-Kaas Reaction)
The most robust method for synthesizing 3-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas reaction , which constructs the pyrrole ring directly onto the primary amine of 3-aminopyridine using 2,5-dimethoxytetrahydrofuran as a succinaldehyde equivalent.
Reaction Mechanism
-
Hydrolysis: 2,5-dimethoxytetrahydrofuran hydrolyzes to form succinaldehyde (or its hemiacetal equivalent).
-
Condensation: The amine of 3-aminopyridine attacks the carbonyls of succinaldehyde.
-
Cyclization & Aromatization: Loss of two water molecules yields the aromatic pyrrole ring.
Step-by-Step Experimental Protocol
Reagents:
-
3-Aminopyridine (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
HCl in Dioxane or Ether (for salt formation)
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine (e.g., 9.4 g, 100 mmol) in glacial acetic acid (50 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (14.5 g, 110 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC (SiO
, 50% EtOAc/Hexane) for the disappearance of the amine. -
Workup:
-
Cool to room temperature.[5]
-
Pour into ice-water (200 mL) and neutralize with saturated NaHCO
or NaOH solution until pH > 8. -
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
-
-
Purification (Free Base): Purify the residue via flash column chromatography (Hexane/EtOAc gradient) or distillation (if scale permits) to obtain the pale yellow oil/solid 3-(1H-pyrrol-1-yl)pyridine.
-
Salt Formation:
-
Dissolve the purified free base in minimal dry diethyl ether or ethanol.
-
Add 4M HCl in dioxane dropwise at 0°C with stirring.
-
The hydrochloride salt will precipitate as a white to off-white solid.
-
Filter, wash with cold ether, and dry under high vacuum.
-
Synthesis Pathway Diagram
Figure 2: Synthetic route via Clauson-Kaas condensation followed by salt formation.
Physicochemical Properties[2][5][7][8]
The hydrochloride salt significantly alters the solubility profile compared to the free base, making it suitable for aqueous biological assays.
| Property | Value (HCl Salt) | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | >150°C (Decomposition) | Exact MP varies by crystal habit/purity. |
| Solubility (Water) | High (>50 mg/mL) | Dissociates to pyridinium cation. |
| Solubility (Organic) | Low in non-polar (Hexane); Moderate in MeOH/EtOH | Free base is soluble in DCM/EtOAc. |
| Hygroscopicity | Moderate to High | Protect from atmospheric moisture. |
| pKa (Pyridine N) | ~5.2 (Predicted) | Similar to unsubstituted pyridine. |
Characterization Standards
To validate the identity of the synthesized compound, the following spectral data should be obtained.
H NMR Spectroscopy (DMSO-d , 400 MHz)
The spectrum will show distinct signals for the pyridine ring (deshielded) and the pyrrole ring.
-
Pyridine Ring:
- 9.10 (s, 1H, H-2'): Highly deshielded due to adjacent N and pyrrole ring.
- 8.75 (d, 1H, H-6'): Deshielded by adjacent N.
- 8.30 (d, 1H, H-4'): Para to N.
- 7.80 (dd, 1H, H-5'): Meta to N.
-
Pyrrole Ring:
-
7.50 (t, 2H,
-H): Adjacent to N of pyrrole. -
6.40 (t, 2H,
-H): Distal to N of pyrrole.
-
7.50 (t, 2H,
-
Exchangeable:
-
12.0–14.0 (br s, 1H, NH
): Pyridinium proton (broad, may not be visible depending on water content).
-
12.0–14.0 (br s, 1H, NH
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion: [M+H]
= 145.08 m/z (Corresponds to the protonated free base C H N ). -
Note: The chloride counter-ion is typically not observed in positive mode MS but can be inferred from elemental analysis or ion chromatography.
Handling and Safety Information
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Storage Protocol:
-
Desiccation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. The HCl salt can absorb moisture, leading to "gumming" or hydrolysis over long periods.
-
Temperature: Refrigeration (2–8°C) is recommended for long-term stability.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.
-
Abid, O., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, (xiv), 181-190.[7]
-
Sigma-Aldrich. (n.d.). 3-(1H-Pyrrol-1-yl)pyridine Product Page. Retrieved February 16, 2026.
-
PubChem. (n.d.). Compound Summary: 3-(1H-Pyrrol-1-yl)pyridine.[8][9][10][11] National Library of Medicine.
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts. Beilstein J. Org. Chem.
Sources
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- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 6. 3-Pyrroline Hydrochloride | C4H8ClN | CID 11679809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 3-(1H-Pyrrol-1-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 864068-96-2,1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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